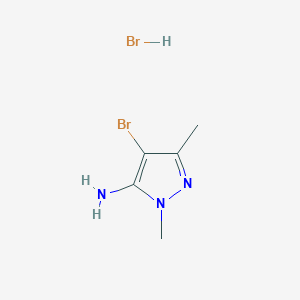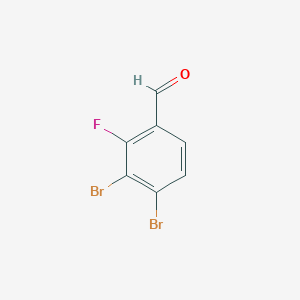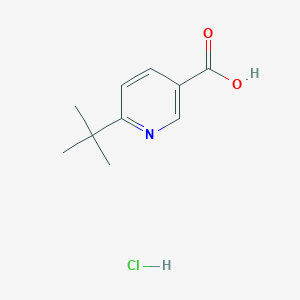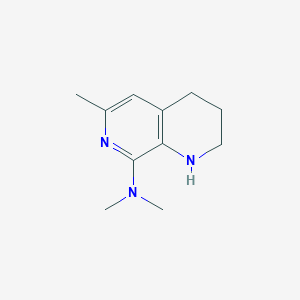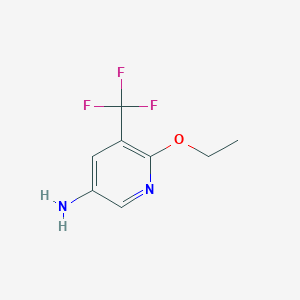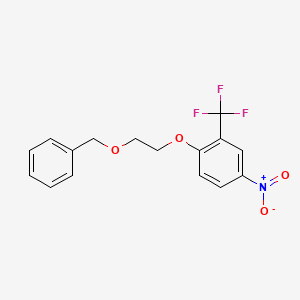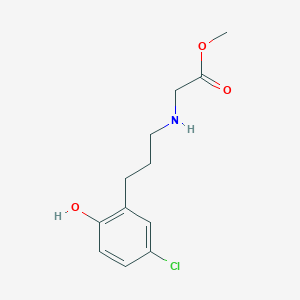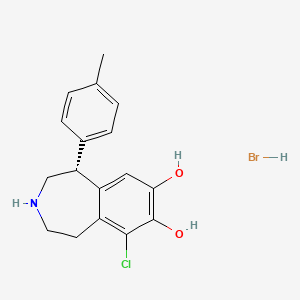
(5R)-9-chloro-5-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-SKF-82957 hydrobromide is a chemical compound known for its role as a selective dopamine D1 receptor agonist
准备方法
The synthesis of ®-SKF-82957 hydrobromide typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound through a series of reactions involving halogenation and cyclization.
Hydrobromination: The intermediate is then subjected to hydrobromination using hydrogen bromide in an aprotic solvent like DMPU (dimethylpropyleneurea) to yield the hydrobromide salt.
Purification: The final product is purified through recrystallization or chromatography to obtain ®-SKF-82957 hydrobromide in high purity.
Industrial production methods for ®-SKF-82957 hydrobromide are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反应分析
®-SKF-82957 hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated products, while reduction may produce dehydrogenated derivatives.
科学研究应用
®-SKF-82957 hydrobromide has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of dopamine D1 receptors in brain function and behavior. Researchers use this compound to investigate the effects of D1 receptor activation on neuronal signaling and plasticity.
Pharmacology: This compound is employed in drug development to explore potential treatments for neurological disorders such as Parkinson’s disease and schizophrenia. Its ability to selectively activate D1 receptors makes it a valuable tool for understanding dopaminergic mechanisms.
Medicine: In medical research, ®-SKF-82957 hydrobromide is used to study the effects of dopamine receptor modulation on various physiological processes, including motor control and cognitive function.
Industry: The compound is also used in the development of diagnostic tools and assays for detecting dopamine receptor activity in biological samples.
作用机制
®-SKF-82957 hydrobromide exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic AMP (cAMP) within the cell. The elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function and signaling pathways. The compound’s ability to modulate dopaminergic signaling makes it a valuable tool for studying the molecular mechanisms underlying dopamine-related disorders.
相似化合物的比较
®-SKF-82957 hydrobromide is unique in its high selectivity for dopamine D1 receptors compared to other similar compounds. Some related compounds include:
SKF-81297 hydrobromide: Another selective D1 receptor agonist with similar pharmacological properties but different chemical structure.
Dihydro-β-erythroidine hydrobromide: A compound with anticholinergic properties used in neuroscience research.
L-tyrosine hydrobromide: A compound used in optoelectronic applications.
The uniqueness of ®-SKF-82957 hydrobromide lies in its specific binding affinity and efficacy at dopamine D1 receptors, making it a preferred choice for studies focused on dopaminergic signaling.
属性
CAS 编号 |
288262-87-3 |
|---|---|
分子式 |
C17H19BrClNO2 |
分子量 |
384.7 g/mol |
IUPAC 名称 |
(5R)-9-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide |
InChI |
InChI=1S/C17H18ClNO2.BrH/c1-19-8-7-12-13(9-15(20)17(21)16(12)18)14(10-19)11-5-3-2-4-6-11;/h2-6,9,14,20-21H,7-8,10H2,1H3;1H/t14-;/m1./s1 |
InChI 键 |
BCZHWHQKKPEORG-PFEQFJNWSA-N |
SMILES |
CC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)O)O)Cl.Br |
手性 SMILES |
CN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Cl.Br |
规范 SMILES |
CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


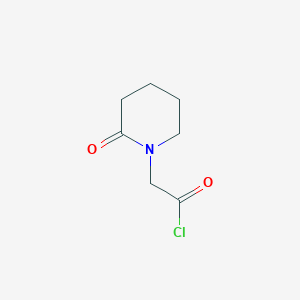
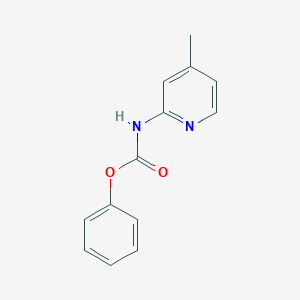
![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)
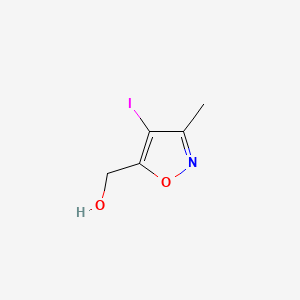
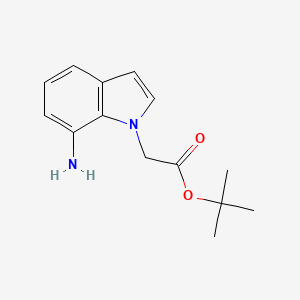
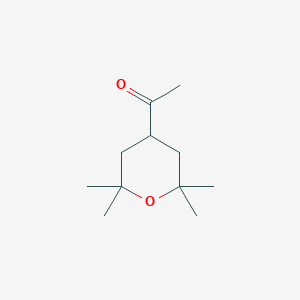
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)
